N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide
CAS No.: 245039-43-4
Cat. No.: VC4339630
Molecular Formula: C17H13Cl4N3O3
Molecular Weight: 449.11
* For research use only. Not for human or veterinary use.
![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide - 245039-43-4](/images/structure/VC4339630.png)
Specification
CAS No. | 245039-43-4 |
---|---|
Molecular Formula | C17H13Cl4N3O3 |
Molecular Weight | 449.11 |
IUPAC Name | N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Standard InChI | InChI=1S/C17H13Cl4N3O3/c1-27-22-8-11(16(25)23-14-4-2-9(18)6-12(14)20)17(26)24-15-5-3-10(19)7-13(15)21/h2-8,11H,1H3,(H,23,25)(H,24,26)/b22-8+ |
Standard InChI Key | VZLNFXLTCBIURV-GZIVZEMBSA-N |
SMILES | CON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Introduction
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of propanediamides, which are derivatives of propanediamine, and features two 2,4-dichlorophenyl groups attached to the nitrogen atoms. The compound also includes a methoxyimino group, which is a functional group consisting of a methoxy group attached to an imino group. This compound is of interest in various fields of chemistry due to its potential biological activities and structural complexity.
Chemical Formula and Molecular Weight
-
Molecular Formula: C17H13Cl4N3O3
-
Molecular Weight: 449.1 g/mol
Synonyms
-
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide
-
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide
-
AKOS005074205
-
245039-43-4
Synthesis and Preparation
The synthesis of N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide typically involves multi-step organic reactions. These reactions require precise conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Common solvents used include dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Biological Activities and Applications
While specific biological activities of N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry. These include antimicrobial, antiviral, or anticancer properties, depending on their structural features and functional groups.
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume